molecular formula C18H20N2O5S B2735765 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922058-67-1

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2735765
CAS No.: 922058-67-1
M. Wt: 376.43
InChI Key: GVIOXIPLOUEGTN-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a sulfonamide group attached to a quinoline ring system, which is further substituted with methoxy groups and a methyl group. It is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized with the appropriate substituents through subsequent reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline ring can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert the quinoline ring to its corresponding hydroquinoline.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Hydroquinoline derivatives

  • Substitution: : Amine-substituted sulfonamides

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of methoxy groups and the quinoline ring system. Similar compounds include other sulfonamide derivatives and quinoline-based molecules. These compounds may have similar biological activities but differ in their chemical structure and specific applications.

List of Similar Compounds

  • Sulfonamide derivatives

  • Quinoline-based molecules

  • Other methoxy-substituted compounds

Properties

IUPAC Name

2,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-20-15-7-5-13(10-12(15)4-9-18(20)21)19-26(22,23)17-8-6-14(24-2)11-16(17)25-3/h5-8,10-11,19H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIOXIPLOUEGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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